molecular formula C8H5ClN2O3 B8680239 7-chloro-5-nitro-1,3-dihydro-2H-indol-2-one

7-chloro-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No. B8680239
M. Wt: 212.59 g/mol
InChI Key: NAXHZRBNHKTTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-5-nitro-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C8H5ClN2O3 and its molecular weight is 212.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-5-nitro-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-5-nitro-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-chloro-5-nitro-1,3-dihydro-2H-indol-2-one

Molecular Formula

C8H5ClN2O3

Molecular Weight

212.59 g/mol

IUPAC Name

7-chloro-5-nitro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5ClN2O3/c9-6-3-5(11(13)14)1-4-2-7(12)10-8(4)6/h1,3H,2H2,(H,10,12)

InChI Key

NAXHZRBNHKTTOW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-chloro-1,3-dihydro-2H-indol-2-one (8.0 g, 47.7 mmol) was slurried in H2SO4 (conc., 86 ml) and the mixture cooled to −45° C. A solution of fuming nitric acid (>90%, 3.34 g, 52.9 mmol) in H2SO4 (20 ml) was added drop wise, while maintaining the temperature at −45° C. throughout the addition. The mixture was allowed to slowly warm to RT and stirred overnight. The mixture was poured into stirred ice-cold water (1500 ml). A white precipitate resulted, and the slurry was aged at 0° C. for 1 hour. The solid was collected by filtration, triturated with cold water (2×), and dissolved into EtOAc (1 L). This mixture was filtered, washed with basic brine (containing sodium bicarbonate), dried over Na2SO4, filtered, and the volatiles removed in vacuum to give the titled compound.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1500 mL
Type
reactant
Reaction Step Three
Name
Quantity
86 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.